3-ethyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Overview
Description
3-ethyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a useful research compound. Its molecular formula is C9H15N3O3S and its molecular weight is 245.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.08341252 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrolysis and Chemical Reactivity
- Alkaline hydrolysis of 3-ethyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one and its derivatives can lead to the cleavage of the tetrahydrotriazine and thiazolidine rings. This process can yield hydrolysis products or hydrolytic decomposition products, depending on the conditions, offering a pathway for preparative chemical synthesis (Ramsh et al., 2005).
Antimicrobial Properties
- Some derivatives of thiazolo[3,2-a][1,3,5]triazin-6(7H)-one have been studied for their antimicrobial activity. They have shown efficacy against certain bacterial and fungal strains, highlighting their potential as antimicrobial agents (El-Shehry et al., 2020).
Synthesis and Biological Evaluation
- Various derivatives of thiazolo[3,2-a][1,3,5]triazine have been synthesized and evaluated biologically. These compounds show diverse structural properties, which could be valuable in the development of new pharmaceuticals or chemical compounds (Hamama et al., 2012).
Properties
IUPAC Name |
3-ethyl-7,7-bis(hydroxymethyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-2-11-5-10-8-12(6-11)7(15)9(3-13,4-14)16-8/h13-14H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJFPNIZVVDNJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CN=C2N(C1)C(=O)C(S2)(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976871 | |
Record name | 3-Ethyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6135-14-4 | |
Record name | 3-Ethyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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